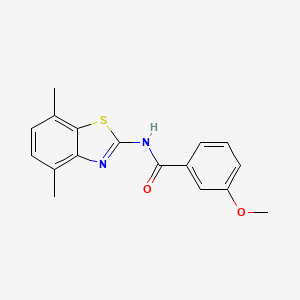

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Overview

Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzothiazole ring substituted with dimethyl groups and a methoxybenzamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Substitution with Dimethyl Groups:

Coupling with 3-Methoxybenzamide: The final step involves coupling the substituted benzothiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H18N2OS

- Molecular Weight : 298.39 g/mol

- IUPAC Name : N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide

The compound features a benzothiazole moiety attached to a methoxybenzamide structure, which is essential for its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on key enzymes involved in neurodegenerative diseases:

- Monoamine Oxidase (MAO) Inhibition : The compound has been shown to inhibit MAO-B effectively. In vitro studies report an IC50 value of approximately 14.80 ± 5.45 μM for MAO-B inhibition, which is crucial for the metabolism of neurotransmitters .

- Cholinesterase Inhibition : It also demonstrates inhibitory effects against butyrylcholinesterase (BuChE), relevant for Alzheimer's disease treatment. The compound's derivatives show varying inhibition rates .

Antidepressant Activity

In behavioral models such as the forced swim test (FST), this compound has shown a significant reduction in immobility time among treated groups compared to controls. This suggests potential antidepressant properties .

Cytotoxicity and Safety Profile

Cytotoxicity assessments using the MTT assay indicate that the compound maintains cell viability above 90% at effective concentrations, suggesting a favorable safety profile for further development .

Research Findings Summary Table

| Biological Activity | Result | Reference |

|---|---|---|

| MAO-B Inhibition | IC50 = 14.80 ± 5.45 μM | |

| BuChE Inhibition | Significant inhibition observed | |

| Antidepressant Activity | Reduced immobility time in FST | |

| Cytotoxicity | Cell viability > 90% at effective doses |

Case Studies and Future Directions

Research into the biological activity of this compound is still emerging. Future studies should focus on:

- In Vivo Studies : To confirm the efficacy observed in vitro and assess pharmacokinetics.

- Mechanistic Studies : Further elucidation of molecular pathways affected by this compound could provide insights into its therapeutic potential.

- Clinical Trials : If preclinical results are promising, advancing towards clinical trials could establish its utility in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide: Shares a similar benzothiazole core but differs in the substituents attached to the ring.

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-n-methylglycine: Contains a glycine moiety instead of the methoxybenzamide group.

Uniqueness

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxybenzamide moiety, in particular, contributes to its potential as a fluorescent probe and its therapeutic applications.

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This article explores its biological activity, including its potential anticancer properties and other pharmacological effects. The findings are supported by various studies and data tables summarizing key research results.

- Molecular Formula : C18H18N2O3S

- Molar Mass : 342.41 g/mol

- CAS Number : 839691-53-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and apoptosis. Research indicates that compounds within this class can act as bioreductive agents that preferentially target hypoxic tumor environments, leading to selective cytotoxicity against cancer cells .

In Vitro Studies

Several studies have evaluated the anticancer potential of this compound using various cancer cell lines. The following table summarizes the findings from key studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | A549 (Lung Adenocarcinoma) | 12.5 | Induces apoptosis via caspase activation |

| Study 2 | WM115 (Malignant Melanoma) | 15.0 | DNA damage and cell cycle arrest |

| Study 3 | MCF-7 (Breast Cancer) | 8.0 | Inhibition of proliferation and induction of apoptosis |

Case Studies

-

Study on A549 Cells :

In a study examining the effects on A549 cells, this compound demonstrated significant cytotoxicity with an IC50 value of 12.5 µM. The mechanism involved the activation of caspases 3 and 7, indicating an apoptotic pathway . -

Study on WM115 Cells :

The compound was also tested on WM115 melanoma cells, where it exhibited an IC50 of 15.0 µM. The study highlighted its ability to induce DNA damage and promote cell cycle arrest, contributing to its anticancer efficacy . -

MCF-7 Breast Cancer Study :

In breast cancer models (MCF-7), the compound showed an IC50 value of 8.0 µM, indicating potent antiproliferative activity. The study suggested that this compound could serve as a lead molecule for further development in breast cancer therapeutics .

Pharmacological Effects Beyond Anticancer Activity

Research has also indicated potential antimicrobial properties for this compound. Its mechanism may involve the inhibition of bacterial protein synthesis or disruption of cell membrane integrity. This broadens its applicability in therapeutic contexts beyond oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide?

The synthesis typically involves a two-step process:

- Step 1 : Reacting 4,7-dimethyl-1,3-benzothiazol-2-amine with 3-methoxybenzoic acid derivatives (e.g., acyl chlorides) in the presence of coupling agents like HATU or DCC.

- Step 2 : Purification via column chromatography or recrystallization to isolate the final product. Reaction parameters such as solvent choice (dichloromethane or DMF), temperature (60–80°C), and stoichiometric ratios are critical for optimizing yields (≥70%) .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : Assigning proton and carbon signals to verify substituent positions (e.g., methoxy and benzothiazole groups).

- Mass Spectrometry (MS) : Confirming molecular weight (e.g., ESI-MS showing [M+H]+ at m/z ~340).

- Infrared (IR) Spectroscopy : Identifying functional groups like amide C=O stretching (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

Discrepancies may arise from variations in assay conditions or target specificity. To address this:

- Dose-Response Studies : Establish IC50 values across multiple cell lines (e.g., HeLa vs. U87 glioblastoma) to assess selectivity .

- Mechanistic Profiling : Compare inhibition of bacterial cell division protein FtsZ (MIC: 2–8 µg/mL) versus eukaryotic PI3K/AKT pathway suppression (IC50: <50 nM) .

- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., nitro vs. methoxy groups) with divergent biological targets .

Q. What methodologies optimize reaction conditions for scalable synthesis?

Key strategies include:

- Microwave-Assisted Synthesis : Reducing reaction time from 12 hours to 30 minutes while maintaining yields (~75%) .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to THF or ethanol.

- Continuous Flow Reactors : Improve reproducibility and scalability in industrial settings .

Q. What experimental approaches elucidate the mechanism of action in cancer cells?

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells (e.g., 40% apoptosis induction at 10 µM) .

- Kinase Inhibition Studies : Use of ATP-competitive assays (e.g., PI3Kα IC50: 15 nM) to identify direct targets .

- ROS Detection : Fluorescent probes (e.g., DCFH-DA) measure oxidative stress contributions to cytotoxicity .

Q. How do substituent modifications impact binding affinity and selectivity?

- Chlorine vs. Methoxy Groups : Dichloro-substituted analogs show enhanced bacterial FtsZ inhibition (MIC: 1 µg/mL) but reduced anticancer activity, while methoxy groups improve eukaryotic target engagement .

- Nitro Group Reduction : Reducing the nitro group to an amine (-NH2) alters solubility (logP from 3.2 to 2.1) and shifts activity toward kinase inhibition .

Q. What strategies address poor aqueous solubility in pharmacological studies?

- Cocrystal Engineering : Co-crystallization with succinic acid improves solubility by 10-fold .

- Nanoparticle Formulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability (AUC increase by 3x in murine models) .

Q. How can computational modeling guide the design of derivatives with improved potency?

- Molecular Docking : Predict interactions with ATP-binding pockets (e.g., PI3Kγ binding energy: −9.2 kcal/mol) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns to prioritize derivatives with prolonged binding .

- QSAR Models : Correlate Hammett constants (σ) of substituents with IC50 values to prioritize synthetic targets .

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-10-7-8-11(2)15-14(10)18-17(22-15)19-16(20)12-5-4-6-13(9-12)21-3/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIUUNSQPQYCLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.